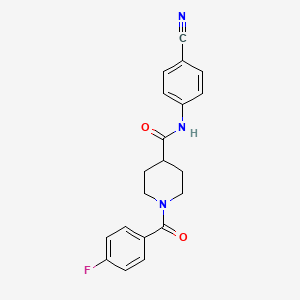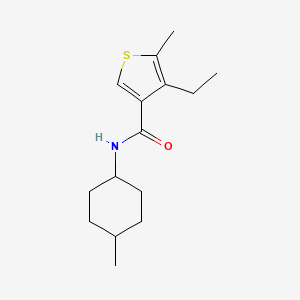
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide
Descripción general
Descripción
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide (EMT) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a member of the synthetic cannabinoid family and is structurally similar to the natural cannabinoid, delta-9-tetrahydrocannabinol (THC). However, unlike THC, EMT does not produce psychotropic effects, making it a promising alternative for medicinal purposes.
Mecanismo De Acción
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide acts on the endocannabinoid system, which is involved in regulating several physiological processes, including pain, mood, and appetite. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide binds to the CB2 receptor, a subtype of the cannabinoid receptor found primarily in immune cells and peripheral tissues. Activation of the CB2 receptor by 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has been found to reduce oxidative stress and inflammation in the brain, potentially protecting against neurodegenerative diseases. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has also been shown to have anti-tumor effects, inhibiting cell growth and inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has several advantages for use in lab experiments. Its synthetic nature allows for precise control over its chemical composition and purity, ensuring consistent results. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide also has a low potential for abuse and does not produce psychotropic effects, making it a safe alternative to natural cannabinoids. However, 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has some limitations, including its limited availability and high cost, which may restrict its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide's neuroprotective properties make it a promising candidate for further study in this area. Additionally, further research is needed to fully understand 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide's anti-tumor effects and its potential as a cancer treatment. Finally, as the endocannabinoid system is involved in regulating several physiological processes, there may be additional therapeutic applications for 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide that have yet to be discovered.
Aplicaciones Científicas De Investigación
4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has been studied for its potential therapeutic applications in several areas, including pain management, cancer treatment, and neuroprotection. In a study conducted on rats, 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide was found to have analgesic effects, reducing pain sensitivity without producing sedative effects. 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has also been shown to have anti-tumor effects in breast cancer cells, inhibiting cell growth and inducing apoptosis. Additionally, 4-ethyl-5-methyl-N-(4-methylcyclohexyl)-3-thiophenecarboxamide has demonstrated neuroprotective properties, reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-4-13-11(3)18-9-14(13)15(17)16-12-7-5-10(2)6-8-12/h9-10,12H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNGPYINWBQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2CCC(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4840333.png)
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)
![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)
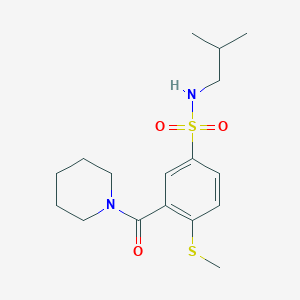
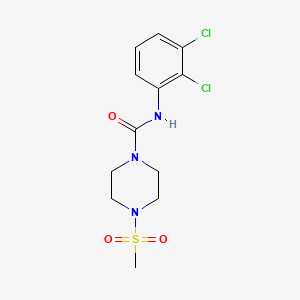
![2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4840363.png)
![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4840386.png)
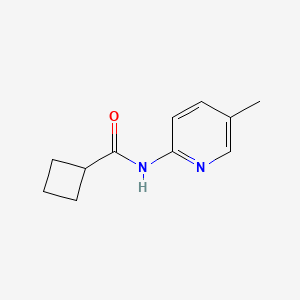
![methyl 5-ethyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4840399.png)

